molecular formula C24H33N5O3 B8205278 Vildagliptin Impurity B

Vildagliptin Impurity B

Cat. No.: B8205278
M. Wt: 439.6 g/mol
InChI Key: UBWUDDDAHPQAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Vildagliptin Impurity B undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is the amide derivative of Vildagliptin, which is structurally similar but distinct in its chemical properties .

Mechanism of Action

The mechanism of action of Vildagliptin Impurity B is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its formation and presence in pharmaceutical formulations can affect the stability and efficacy of Vildagliptin. The impurity may interact with the same molecular targets as Vildagliptin, such as dipeptidyl peptidase-4, but with reduced potency .

Comparison with Similar Compounds

    Vildagliptin Impurity A: Another byproduct formed during the synthesis of Vildagliptin, differing in its chemical structure and properties.

    Vildagliptin Impurity C: A degradation product that forms under different conditions compared to Impurity B.

Comparison: Vildagliptin Impurity B is unique due to its formation through hydrolysis under high humidity and temperature conditions . Unlike Impurity A and C, which may form through different pathways, Impurity B’s formation is more closely related to the environmental conditions during the manufacturing process. This uniqueness necessitates specific control measures to minimize its presence in the final pharmaceutical product .

Properties

IUPAC Name

1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWUDDDAHPQAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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